(3-Bromo-5-chlorophenyl)methanol
Overview
Description
(3-Bromo-5-chlorophenyl)methanol is an organic compound with the molecular formula C7H6BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chlorophenyl)methanol typically involves the bromination and chlorination of phenylmethanol. One common method includes the following steps:
Bromination: Phenylmethanol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-chlorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-Bromo-5-chlorophenyl)formaldehyde or (3-Bromo-5-chlorophenyl)carboxylic acid.
Reduction: Formation of (3-Bromo-5-chlorophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenylmethanols.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in metabolic processes.
Comparison with Similar Compounds
- (3-Bromo-4-chlorophenyl)methanol
- (3-Bromo-5-fluorophenyl)methanol
- (3-Chloro-5-bromophenyl)methanol
Comparison:
- Uniqueness: (3-Bromo-5-chlorophenyl)methanol is unique due to the specific positions of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.
- Reactivity: The presence of both bromine and chlorine atoms can make the compound more reactive in substitution reactions compared to compounds with only one halogen atom.
- Applications: The specific halogenation pattern can affect the compound’s suitability for different applications, such as in pharmaceuticals or materials science.
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBLROAPOAITNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590799 | |
Record name | (3-Bromo-5-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-09-5 | |
Record name | (3-Bromo-5-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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